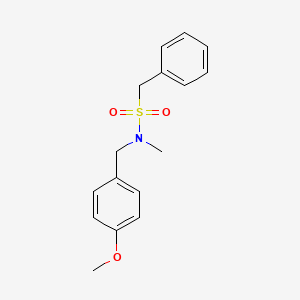
2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide is a complex organic compound with the molecular formula C12H13Cl3N6O2 This compound is notable for its unique structure, which includes a trichloromethyl group, a morpholine ring, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide typically involves multiple steps:
Formation of the Purine Base: The synthesis begins with the preparation of the purine base, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine base is replaced by the morpholine moiety.
Attachment of the Trichloromethyl Group: The trichloromethyl group is introduced through a chlorination reaction, often using reagents such as trichloromethyl chloroformate.
Formylation: The final step involves the formylation of the compound to introduce the formamide group, typically using formic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine base, where various nucleophiles can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring can yield N-oxide derivatives, while reduction of the trichloromethyl group can produce dichloromethyl or monochloromethyl derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide exerts its effects involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids and enzymes, potentially inhibiting their function. The morpholine ring can enhance its binding affinity to certain receptors, while the trichloromethyl group can participate in covalent modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethanol: Similar structure but with an alcohol group instead of a formamide group.
2,2,2-Trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylamine: Contains an amine group instead of a formamide group.
Uniqueness
What sets 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the formamide group, in particular, can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13Cl3N6O2 |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(6-morpholin-4-ylpurin-9-yl)ethyl]formamide |
InChI |
InChI=1S/C12H13Cl3N6O2/c13-12(14,15)11(19-7-22)21-6-18-8-9(16-5-17-10(8)21)20-1-3-23-4-2-20/h5-7,11H,1-4H2,(H,19,22) |
InChI Key |
LVUIFVWYJDJTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11109319.png)
![N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11109324.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B11109330.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109334.png)
![7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109350.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B11109352.png)
![(2Z,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11109358.png)

![4-bromo-N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene]benzohydrazide](/img/structure/B11109366.png)

![1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11109385.png)
![(2E)-3-(2-fluorophenyl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11109391.png)
![2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11109392.png)
![2-[(naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11109394.png)
